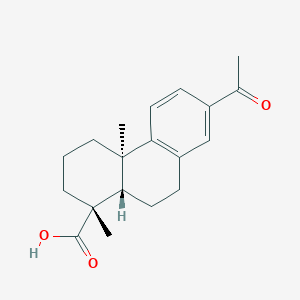

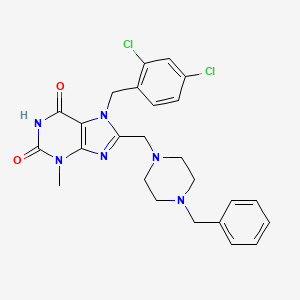

![molecular formula C10H12ClN5 B2784871 N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide CAS No. 866042-44-6](/img/structure/B2784871.png)

N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N’-cyanoethanimidamide” is a solid substance with a CAS Number of 866042-44-6 . Its molecular weight is 237.69 . The compound is also known by its IUPAC name "(1Z)-N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N’-cyanoethanimidamide" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C10H12ClN5/c1-8(16-7-12)13-4-5-14-9-2-3-10(11)15-6-9/h2-3,6,13-14,16H,1,4-5H2" . This code provides a detailed description of the molecular structure of the compound.Aplicaciones Científicas De Investigación

N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide has been used in scientific research for a variety of applications. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been used as a tool for studying the biochemical and physiological processes involved in the development of cancer, neurodegenerative diseases, and other conditions. It has also been used as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide works by inhibiting the activity of enzymes such as COX-2. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and other processes. It has also been shown to inhibit the growth of cancer cells in vitro and to reduce the formation of amyloid plaques in the brain, which are associated with neurodegenerative diseases such as Alzheimer’s disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable. It is also relatively non-toxic and has low solubility in water, making it suitable for use in aqueous solutions. However, this compound is not very soluble in organic solvents, making it more difficult to use in organic synthesis.

Direcciones Futuras

There are a variety of potential future directions for N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide. It could be used in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions. It could also be used as a tool for studying the biochemical and physiological processes involved in these conditions. Additionally, this compound could be used as an intermediate in the synthesis of other compounds. Finally, this compound could be used to develop new inhibitors of enzymes such as COX-2.

Métodos De Síntesis

N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide can be synthesized in a two-step process. The first step involves the reaction of 6-chloropyridine with ethyl cyanoacetate in the presence of sodium ethoxide. This reaction produces ethyl 2-{[(6-chloro-3-pyridinyl)amino]ethyl}-cyanoacetate. The second step involves the reaction of ethyl 2-{[(6-chloro-3-pyridinyl)amino]ethyl}-cyanoacetate with N-bromosuccinimide in the presence of triethylamine, which produces this compound.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propiedades

IUPAC Name |

N'-[2-[(6-chloropyridin-3-yl)amino]ethyl]-N-cyanoethanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5/c1-8(16-7-12)13-4-5-14-9-2-3-10(11)15-6-9/h2-3,6,14H,4-5H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMCHLFIBBZAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCNC1=CN=C(C=C1)Cl)NC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

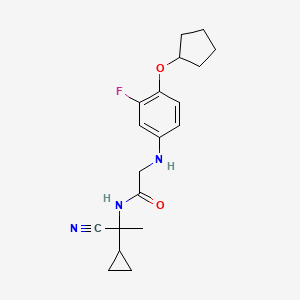

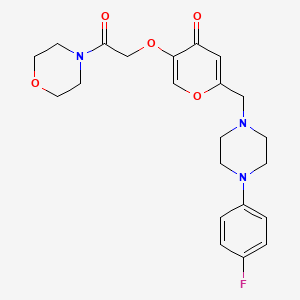

![3-((1-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2784788.png)

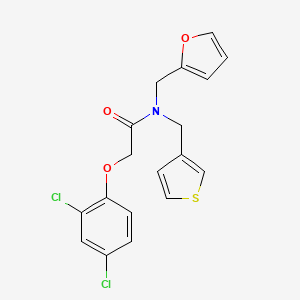

![methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2784789.png)

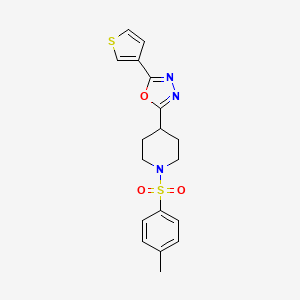

![2-[(1S,2S)-2-Benzylcyclopropyl]ethanol](/img/structure/B2784791.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}acetate](/img/structure/B2784795.png)

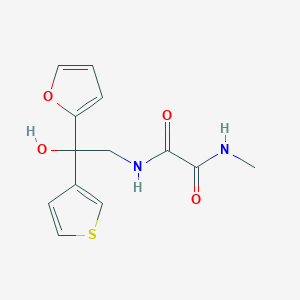

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2784801.png)

![2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784806.png)

![2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2784808.png)